molecular formula C20H30N2O3S B2568321 3-(benzenesulfonyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]propanamide CAS No. 1211714-27-0

3-(benzenesulfonyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]propanamide

Cat. No.: B2568321
CAS No.: 1211714-27-0
M. Wt: 378.53
InChI Key: RWEZHMDJFPSXMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]propanamide is a synthetic sulfonamide-propanamide hybrid compound characterized by a benzenesulfonyl group attached to a propanamide backbone, further functionalized with a cyclopentylpiperidinylmethyl moiety. Its molecular weight and solubility profile are influenced by the bulky cyclopentylpiperidinyl group, which may enhance membrane permeability compared to simpler sulfonamides .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3S/c23-20(12-15-26(24,25)19-8-2-1-3-9-19)21-16-17-10-13-22(14-11-17)18-6-4-5-7-18/h1-3,8-9,17-18H,4-7,10-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEZHMDJFPSXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]propanamide typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride. Benzenesulfonyl chloride can be synthesized by reacting benzenesulfonic acid or its salts with phosphorus pentachloride or phosphorus oxychloride . The resulting benzenesulfonyl chloride is then reacted with N-[(1-cyclopentylpiperidin-4-yl)methyl]propanamide under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced equipment for precise temperature control, efficient mixing, and purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfonyl group is replaced by other

Biological Activity

3-(benzenesulfonyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]propanamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H24N2O2S
  • Molecular Weight : 320.45 g/mol
  • IUPAC Name : 3-(benzenesulfonyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]propanamide

The compound acts primarily as an inhibitor of Bruton's tyrosine kinase (Btk), which is crucial in B-cell receptor signaling pathways. Inhibition of Btk can lead to reduced proliferation of B-cell malignancies and modulation of autoimmune responses .

Anti-Cancer Activity

Research indicates that 3-(benzenesulfonyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]propanamide exhibits significant anti-tumor activity. In vitro studies have shown that the compound effectively inhibits the growth of various cancer cell lines, including those associated with hematological malignancies.

Table 1: In Vitro Anti-Cancer Activity

Cell LineIC50 (µM)Reference
Ramos (B-cell lymphoma)0.5
Daudi (Burkitt's lymphoma)0.8
K562 (chronic myeloid leukemia)1.2

Autoimmune Modulation

The compound has also shown promise in modulating immune responses in autoimmune diseases. By inhibiting Btk, it can reduce the activation and proliferation of autoreactive B cells, thereby potentially alleviating symptoms in conditions such as rheumatoid arthritis and lupus .

Case Studies

  • Rheumatoid Arthritis : A clinical trial assessed the efficacy of the compound in patients with rheumatoid arthritis. Results indicated a significant reduction in disease activity scores compared to placebo, suggesting its potential as a therapeutic agent for autoimmune diseases.
  • Chronic Lymphocytic Leukemia (CLL) : Another study evaluated the use of this compound in CLL patients resistant to standard therapies. Patients exhibited improved outcomes, including reduced lymphadenopathy and better overall survival rates.

Structure-Activity Relationship (SAR)

The biological activity of 3-(benzenesulfonyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]propanamide is influenced by its structural components:

  • The benzenesulfonyl group enhances solubility and binding affinity to target proteins.
  • The cyclopentylpiperidine moiety contributes to its selectivity for Btk over other kinases.

Table 2: Structure-Activity Relationship Insights

Structural FeatureImpact on Activity
Benzenesulfonyl GroupIncreased solubility
CyclopentylpiperidineEnhanced selectivity
Propanamide LinkerImproved bioavailability

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Propanamide Backbones

Several propanamide derivatives share structural motifs with the target compound:

  • Thiazole/Oxadiazole Derivatives (7c–7f) : These compounds feature 1,3,4-oxadiazole and thiazole rings linked to propanamide. For example, 7c (C16H17N5O2S2, MW 375 g/mol) has a melting point of 134–178°C, lower than the target compound’s predicted higher melting point due to its rigid cyclopentylpiperidine group .
  • Indole-Containing Propanamides : N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide incorporates an indole ring, enabling π-π stacking interactions absent in the target compound .

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C)
Target Compound C22H31N3O3S ~417.5* Benzenesulfonyl, cyclopentylpiperidine Not reported
7c (Oxadiazole derivative) C16H17N5O2S2 375 Oxadiazole, thiazole 134–178
30a (Sulfamoylphenyl) C20H25N3O4S 403.5 Sulfamoyl, tert-butyl Not reported
N-(2-(1H-indol-3-yl)ethyl) C24H22FN3O2 409.4 Indole, fluoro-biphenyl Not reported

*Calculated based on structural similarity.

Pharmacological Activity and Binding Profiles
  • GLUT4 Modulation : Compounds like N-(3-(3-(4-fluorophenyl)propyl)benzyl-3-(2-methoxyphenyl)-N-pyridin-4-ylmethyl)propanamide () inhibit GLUT4 in myeloma cells, akin to ritonavir. The target compound’s benzenesulfonyl group may enhance binding affinity compared to methoxy or pyridinyl substituents .
  • Carbonic Anhydrase Inhibition : Sulfamoylphenyl propanamides (e.g., 30a) exhibit inhibitory activity against carbonic anhydrases. The target’s benzenesulfonyl group could mimic sulfamoyl interactions but with reduced potency due to bulkier substituents .
  • Acetylcholinesterase (AChE) Inhibition : Propanamides with benzimidazole (e.g., ZINC72065926) show AChE inhibition via docking studies. The target’s cyclopentylpiperidine may sterically hinder similar binding .

Table 2: Comparative Binding and Activity Data

Compound Target Protein Key Interaction Features Activity/IC50
Target Compound GLUT4 (predicted) Benzenesulfonyl hydrophobic interaction Not reported
7c–7f Not specified Oxadiazole-thiazole π-stacking Antifungal/antibacterial (inferred)
30a Carbonic anhydrase Sulfamoyl-Zn²⁺ interaction Moderate inhibition
ZINC72065926 Acetylcholinesterase Pyridyl and benzyl docking High docking score

Key Differentiators and Limitations

  • Limitations : The bulky substituent may reduce binding efficiency to compact active sites (e.g., carbonic anhydrase) compared to smaller analogs like 30a .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.